2-(Ethoxymethyl)hexanoic acid 2-(Ethoxymethyl)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 813461-95-9
VCID: VC16786144
InChI: InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

2-(Ethoxymethyl)hexanoic acid

CAS No.: 813461-95-9

Cat. No.: VC16786144

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethyl)hexanoic acid - 813461-95-9

Specification

CAS No. 813461-95-9
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 2-(ethoxymethyl)hexanoic acid
Standard InChI InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11)
Standard InChI Key PMRVKRBMIGOVGE-UHFFFAOYSA-N
Canonical SMILES CCCCC(COCC)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The IUPAC name for this compound is 2-(ethoxymethyl)hexanoic acid, with the molecular formula C₉H₁₈O₃ (molecular weight: 174.24 g/mol). Its structure comprises:

  • A hexanoic acid backbone (CH₃(CH₂)₃CH(COOH)CH₂-).

  • An ethoxymethyl group (-CH₂-O-C₂H₅) at the second carbon.

Predicted Physicochemical Properties (Table 1)

PropertyValue/DescriptionMethod of Estimation
Boiling Point~245–260°CModified Antoine equation
Density1.02–1.08 g/cm³Group contribution method
Solubility in WaterLow (<1 g/L at 25°C)LogP estimation (≈2.1)
pKa~4.7–5.2Analogous to hexanoic acid

The ethoxymethyl group’s electron-donating effects slightly reduce acidity compared to unsubstituted hexanoic acid (pKa ≈4.9) . The ether oxygen also increases hydrophilicity relative to purely alkyl-substituted analogs.

Synthesis and Production Methods

Route 1: Etherification of 2-(Hydroxymethyl)hexanoic Acid

  • Reaction: 2-(Hydroxymethyl)hexanoic acid + Ethanol → 2-(Ethoxymethyl)hexanoic acid.

  • Conditions: Acid catalysis (e.g., H₂SO₄), reflux in toluene.

  • Mechanism: Nucleophilic substitution (SN2) at the hydroxymethyl carbon.

Route 2: Grignard Alkylation

  • Reaction: 2-Bromohexanoic acid + Ethoxymethylmagnesium bromide → 2-(Ethoxymethyl)hexanoic acid.

  • Conditions: Anhydrous THF, low temperatures (-20°C to 0°C).

Challenges in Scale-Up

  • Steric hindrance at the second carbon may reduce reaction yields.

  • Purification: Separation from byproducts (e.g., diethyl ether) requires fractional distillation or chromatography.

Applications and Uses

Industrial Applications (Theoretical)

  • Polymer Additives: As a plasticizer precursor, similar to 2-ethylhexanoic acid derivatives .

  • Lubricants: Ethoxymethyl groups could enhance thermal stability in synthetic lubricants.

  • Coating Resins: Ester derivatives might improve flexibility in polyurethane coatings.

Pharmaceutical Intermediates

The ether linkage could facilitate membrane permeability in prodrug designs, though toxicity profiles remain unstudied.

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